molecular formula C15H17N3O2 B6429814 N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 76972-16-2

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6429814
CAS RN: 76972-16-2
M. Wt: 271.31 g/mol
InChI Key: COKGTYVEFGBOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine” are not explicitly provided in the sources I found .

Mechanism of Action

Target of Action

The primary targets of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription processes . They play crucial roles in various cellular processes and are considered promising targets for the treatment of cancers and other diseases .

Mode of Action

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of the CDKs, preventing ATP from binding and thus blocking the phosphorylation process essential for CDK activity .

Biochemical Pathways

The inhibition of CDKs by N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine affects multiple biochemical pathways. The most significant of these is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .

Result of Action

The primary result of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine’s action is the inhibition of cell proliferation . By disrupting the cell cycle through the inhibition of CDKs, the compound can effectively halt the proliferation of cells, particularly cancer cells . This makes it a potential candidate for the development of new anticancer therapies .

Action Environment

The action, efficacy, and stability of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and specific characteristics of the target cells . .

properties

IUPAC Name

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-13-6-3-10(7-14(13)20-2)11-8-16-15(17-9-11)18-12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKGTYVEFGBOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

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